molecular formula C20H18FN3O6S2 B037628 1,2-Ditosylamino-4-fluoro-5-nitrobenzene CAS No. 113269-03-7

1,2-Ditosylamino-4-fluoro-5-nitrobenzene

Cat. No.: B037628
CAS No.: 113269-03-7
M. Wt: 479.5 g/mol
InChI Key: BCMRZDOSXXSLEV-UHFFFAOYSA-N
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Description

1,2-Ditosylamino-4-fluoro-5-nitrobenzene is a chemical compound with the molecular formula C20H18FN3O6S2 and a molecular weight of 479.5 g/mol . It is characterized by the presence of tosylamino, fluoro, and nitro functional groups attached to a benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Ditosylamino-4-fluoro-5-nitrobenzene typically involves the following steps:

    Fluorination: The substitution of a hydrogen atom with a fluorine atom.

The reaction conditions often involve the use of strong acids and bases, as well as specific solvents to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

1,2-Ditosylamino-4-fluoro-5-nitrobenzene undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The fluoro group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like hydrogen gas (H2) in the presence of a catalyst or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can yield various substituted benzene derivatives .

Scientific Research Applications

1,2-Ditosylamino-4-fluoro-5-nitrobenzene is used in a variety of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,2-Ditosylamino-4-fluoro-5-nitrobenzene involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the fluoro and tosyl groups can influence the compound’s reactivity and binding affinity. These interactions can affect various biochemical pathways and processes .

Comparison with Similar Compounds

Similar Compounds

    1,2-Ditosylamino-4-chloro-5-nitrobenzene: Similar structure but with a chlorine atom instead of a fluorine atom.

    1,2-Ditosylamino-4-bromo-5-nitrobenzene: Similar structure but with a bromine atom instead of a fluorine atom.

    1,2-Ditosylamino-4-iodo-5-nitrobenzene: Similar structure but with an iodine atom instead of a fluorine atom.

Uniqueness

1,2-Ditosylamino-4-fluoro-5-nitrobenzene is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its chloro, bromo, and iodo analogs .

Properties

IUPAC Name

N-[4-fluoro-2-[(4-methylphenyl)sulfonylamino]-5-nitrophenyl]-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O6S2/c1-13-3-7-15(8-4-13)31(27,28)22-18-11-17(21)20(24(25)26)12-19(18)23-32(29,30)16-9-5-14(2)6-10-16/h3-12,22-23H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCMRZDOSXXSLEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2NS(=O)(=O)C3=CC=C(C=C3)C)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30395895
Record name N,N'-(4-Fluoro-5-nitro-1,2-phenylene)bis(4-methylbenzene-1-sulfonamide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30395895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

479.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113269-03-7
Record name N,N'-(4-Fluoro-5-nitro-1,2-phenylene)bis(4-methylbenzene-1-sulfonamide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30395895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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